3-Acetyloxazol-2(3H)-one
Overview
Description
3-Acetyloxazol-2(3H)-one, also known as 3-acetyl-2-oxazolin-3-one, is a heterocyclic compound which is widely used in the synthesis of various compounds. It is a five-membered heterocyclic ring composed of three oxygen atoms, one nitrogen atom, and one carbon atom. It is an important building block for the synthesis of different compounds, such as β-lactams, β-amino acids, and β-lactones. It is also used as a precursor for the synthesis of other compounds, such as 2-azabicyclo[2.2.2]oct-3-ene and 2-azabicyclo[3.3.0]oct-3-ene.
Scientific Research Applications
Synthesis and Quantum Chemical Calculations
3-Acetyloxazol-2(3H)-one derivatives are synthesized through various chemical reactions. For example, the synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives involves reactions of 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives with chloroacetyl chloride. Quantum chemical calculations using the DFT/B3LYP method help in determining molecular properties like HOMO, LUMO, energy gap, ionization potential, chemical hardness, softness, electronegativity, and dipole moment. These derivatives showed cytotoxic activities against human liver and breast cancerous cell lines (Kökbudak et al., 2020).
Applications in Medicinal Chemistry
Inhibition of Acetyl- and Butyrylcholinesterase
5-Aryl-1,3,4-oxadiazoles, structurally related to this compound, have been studied for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the progression of diseases like dementias and myasthenia gravis. These derivatives, especially those with long alkyl chains, showed moderate inhibition of AChE and BChE. This suggests their potential application in treating neurodegenerative conditions (Pflégr et al., 2022).
Environmental and Industrial Applications
Catalysis and Synthesis of Azoles
Copper(I)-catalyzed synthesis of azoles, including those derived from this compound, is an important reaction in organic synthesis. Computational studies have identified a stepwise mechanism involving metallacycle intermediates, offering insights into the synthesis process and potential improvements in industrial and pharmaceutical applications (Himo et al., 2004).
Corrosion Inhibition
Derivatives of this compound, such as amino acid-based imidazolium zwitterions, have been investigated for their potential as corrosion inhibitors for metals. These compounds show excellent inhibition performance, increasing the polarization resistance and decreasing capacitance due to adsorption on metal surfaces. This application is significant for protecting industrial equipment and infrastructure (Srivastava et al., 2017).
properties
IUPAC Name |
3-acetyl-1,3-oxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-4(7)6-2-3-9-5(6)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGLDWMUCWLDBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=COC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349204 | |
Record name | 3-Acetyloxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60759-49-1 | |
Record name | 3-Acetyloxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.